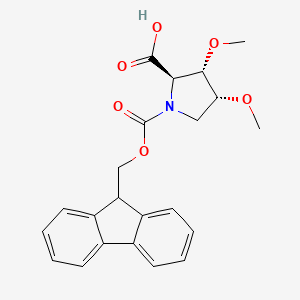
(2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group, followed by subsequent reactions to introduce the pyrrolidine ring and methoxy groups. The reaction conditions often include the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) for the formation of Fmoc-protected intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of (2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, often involving the inhibition or activation of target proteins. The fluorenylmethoxycarbonyl group plays a crucial role in protecting reactive sites during these interactions, ensuring the compound’s stability and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)amino decanoic acid: Similar in structure but with different side chains.
N-(9H-Fluoren-2-ylmethoxycarbonyloxy)succinimide: Shares the fluorenylmethoxycarbonyl group but differs in the core structure.
Uniqueness
(2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO6/c1-27-18-11-23(19(21(24)25)20(18)28-2)22(26)29-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-20H,11-12H2,1-2H3,(H,24,25)/t18-,19-,20-/m1/s1 |
InChI Key |
JGDYRFKEQPJILV-VAMGGRTRSA-N |
Isomeric SMILES |
CO[C@@H]1CN([C@H]([C@@H]1OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1CN(C(C1OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


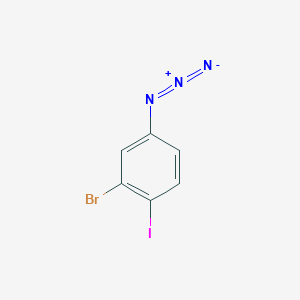
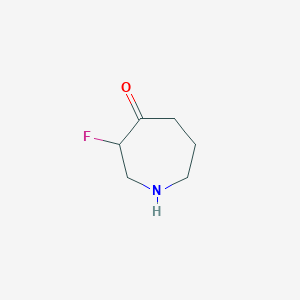
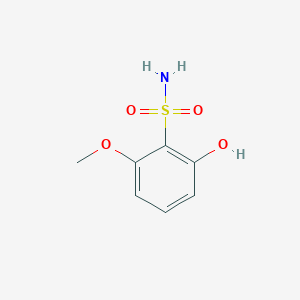

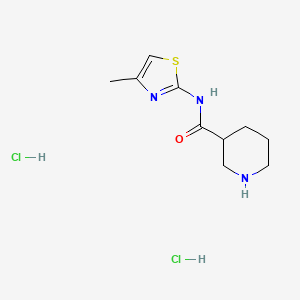
![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)
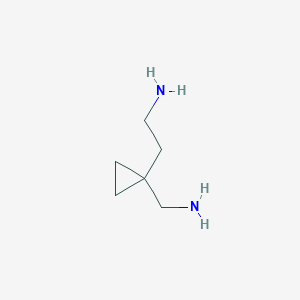
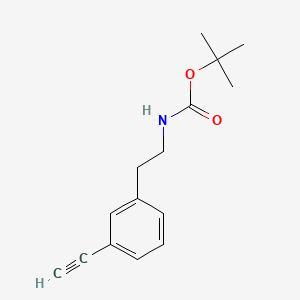
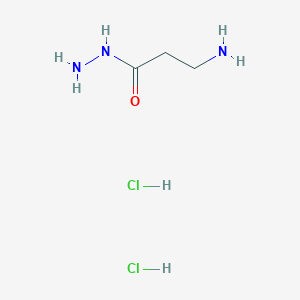
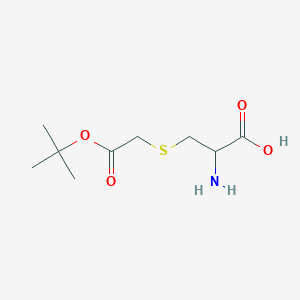
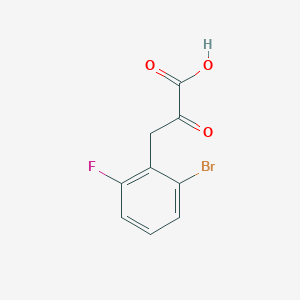
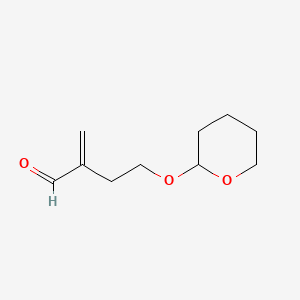
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)

